molecular formula C13H15FN2O3 B13898323 tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1638761-17-7

tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B13898323
CAS No.: 1638761-17-7
M. Wt: 266.27 g/mol
InChI Key: LUVWVVOIYTZLQP-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a fused bicyclic system with a pyrrole and pyridine ring. The tert-butyl carbamate group at position 1 serves as a protective moiety, enhancing stability during synthetic processes. Key features include:

  • 5-Fluoro substituent: Enhances electronegativity and influences binding interactions in medicinal applications.
  • 3-Methyl group: Contributes to steric effects and modulates lipophilicity.

Properties

CAS No.

1638761-17-7

Molecular Formula

C13H15FN2O3

Molecular Weight

266.27 g/mol

IUPAC Name

tert-butyl 5-fluoro-3-methyl-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C13H15FN2O3/c1-7-9-5-8(14)6-15-10(9)16(11(7)17)12(18)19-13(2,3)4/h5-7H,1-4H3

InChI Key

LUVWVVOIYTZLQP-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(N=CC(=C2)F)N(C1=O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate generally follows these stages:

  • Construction of the pyrrolo[2,3-b]pyridine scaffold.
  • Introduction of the 5-fluoro substituent.
  • Methylation at the 3-position.
  • Oxidation to form the 2-oxo group.
  • Protection of the nitrogen at position 1 with a tert-butyl carbamate (Boc) group.

Preparation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization reactions involving substituted aminopyridines and appropriate electrophilic partners. According to patent WO2006063167A1, derivatives of pyrrolo[2,3-b]pyridine are prepared by reactions including bromination, sulfonylation, and subsequent functional group transformations under inert atmosphere and reflux conditions in organic solvents such as dichloromethane and methanol.

Introduction of the tert-Butyl Carbamate Protecting Group

The tert-butyl carbamate (Boc) protection at the nitrogen atom is a crucial step to stabilize the molecule and enable further functionalization. Two main methods are reported for the Boc protection of pyrrolo[2,3-b]pyridine derivatives:

Reagents & Conditions Solvent Temperature Time Yield (%) Notes
(Boc)2O, TEA, N2 atmosphere Dichloromethane 25°C 12 h 98.2 Purification by silica gel chromatography
(Boc)2O, DMAP Acetonitrile 20°C 18 h 100 Purification by flash chromatography
(Boc)2O, TEA Dichloromethane 0°C 6 h 97 Dropwise addition, silica gel purification

These methods have been successfully applied to related pyrrolo[3,2-c]pyridine systems and can be adapted for the pyrrolo[2,3-b]pyridine scaffold with appropriate modifications.

Oxidation to the 2-oxo Group

The 2-oxo functionality (lactam or ketone) is generally introduced by oxidation of the corresponding pyrrole or pyridine derivatives. This can be achieved via:

  • Use of oxidizing agents such as selenium dioxide, manganese dioxide, or other mild oxidants under controlled conditions.

  • Catalytic hydrogenation followed by oxidation steps, as indicated in related pyrrolo[3,2-c]pyridine systems where Pd(OH)2/C catalyzed hydrogenation in acetic acid at 70°C under hydrogen pressure leads to the desired oxidation state.

Purification and Characterization

Purification of the final compound is typically performed by:

  • Column chromatography on silica gel using mixtures of petroleum ether and ethyl acetate or dichloromethane and methanol as eluents.

  • Crystallization from appropriate solvents such as methanol or hexanes to obtain analytically pure material.

Characterization is done by:

  • NMR spectroscopy (^1H and ^13C NMR) to confirm structural integrity.

  • Mass spectrometry (ESI-MS) to verify molecular weight.

  • Melting point determination for solid samples.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Pyrrolo[2,3-b]pyridine formation Cyclization, bromination, sulfonylation DCM, MeOH Reflux 1–3 h Variable Under N2, workup with acid/base
Boc Protection (Boc)2O + TEA or DMAP DCM or CH3CN 0–25°C 6–18 h 97–100 Inert atmosphere, chromatographic purification
Fluorination Selectfluor or NFSI (inferred) Aprotic solvents RT Few hours Not specified Requires regioselective control
Methylation Methyl iodide or equivalents (inferred) Aprotic solvents RT Few hours Not specified Base-mediated
Oxidation to 2-oxo Pd(OH)2/C catalysis under H2, or chemical oxidants Acetic acid, glycol monomethyl ether 70°C 24 h ~100 Catalytic hydrogenation/oxidation

Chemical Reactions Analysis

Tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.

    Substitution: The fluoro and methyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

Tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 5

Compound Name Substituent (Position 5) Molecular Weight (g/mol) Key Properties/Applications CAS Number Reference
Target Compound Fluoro ~275.28* Enhanced polarity; medicinal intermediates Not explicitly listed
tert-Butyl 5-Bromo-3-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Bromo 313.19 Higher molecular weight; used in cross-coupling reactions 1111637-66-1
5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride hydrochloride Bromo 283.97 Reactive intermediate for nucleophilic substitution 2742653-13-8
tert-Butyl 3-Formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Formyl 246.27 Aldehyde group enables further functionalization 144657-66-9

*Estimated based on bromo analog (313.19 g/mol) with fluorine substitution (Δ = -79.9 g/mol).

Key Insights :

  • Fluoro vs. Bromo : Fluorine’s smaller size and electronegativity improve metabolic stability compared to bromo analogs, which are bulkier and more reactive in Suzuki-Miyaura couplings .
  • Formyl Derivative : Serves as a versatile precursor for introducing amines or hydrazines via reductive amination .

Variations in Core Structure and Functional Groups

Compound Name Core Modification Key Features Applications CAS Number Reference
1-tert-Butyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one No 5-substituent; 2-oxo group Simplified structure; reduced steric hindrance Scaffold for kinase inhibitors 944059-24-9
tert-Butyl 3-(Hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate Hydroxymethyl at position 3 Polar group enhances aqueous solubility Prodrug development 144657-67-0
tert-Butyl 2-Methyl-1H,2H,3H-pyrrolo[3,2-c]pyridine-1-carboxylate Pyrrolo[3,2-c]pyridine isomer Altered ring fusion impacts electronic properties Not explicitly stated 257937-10-3

Key Insights :

  • 3-Methyl vs. 3-Hydroxymethyl : The hydroxymethyl derivative (CAS 144657-67-0) offers improved solubility, critical for bioavailability, while the methyl group in the target compound prioritizes lipophilicity for membrane penetration .
  • Isomeric Differences : Pyrrolo[3,2-c]pyridine isomers (e.g., CAS 257937-10-3) exhibit distinct electronic profiles due to altered nitrogen positioning, affecting binding to biological targets .

Physicochemical and Pharmacological Properties

  • Stability : The tert-butyl group protects the carbamate from hydrolysis, extending shelf-life compared to methyl esters .
  • Biological Activity : Pyrrolo[2,3-b]pyridine cores are prevalent in kinase inhibitors (e.g., HPK1 inhibitors), where the 2-oxo group may interact with catalytic lysine residues .

Biological Activity

tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS Number: 1638761-17-7) is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15FN2O3C_{13}H_{15}FN_{2}O_{3} with a molecular weight of 266.27 g/mol. The compound features a pyrrolopyridine core that is known for various biological activities.

PropertyValue
Molecular FormulaC₁₃H₁₅FN₂O₃
Molecular Weight266.27 g/mol
CAS Number1638761-17-7

Anticancer Activity

Recent studies have indicated that compounds similar to tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, the structure–activity relationship (SAR) analyses suggest that modifications on the pyridine ring can enhance cytotoxic effects against various cancer cell lines. In particular, derivatives of pyrrolopyridines have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .

Anticonvulsant Properties

Compounds with similar structures have been evaluated for their anticonvulsant activities. A study demonstrated that certain pyrrolopyridine derivatives could effectively reduce seizure activity in animal models by modulating neurotransmitter systems . The mechanism often involves the enhancement of GABAergic transmission or inhibition of excitatory neurotransmitters.

Immunomodulatory Effects

Research has also highlighted the immunomodulatory potential of this class of compounds. For example, a specific derivative was shown to enhance immune response in mouse splenocytes by blocking the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . This indicates that tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine could play a role in developing new immunotherapeutic agents.

Case Study 1: Anticancer Efficacy

In a controlled study involving various pyrrolopyridine derivatives, one compound demonstrated an IC50 value lower than that of doxorubicin against A431 and Jurkat cell lines. The results indicated that the compound's efficacy was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Anticonvulsant Activity

Another study assessed the anticonvulsant activity of related compounds using the pentylenetetrazole (PTZ) model in rodents. The results showed significant protection against seizures at doses as low as 10 mg/kg, suggesting a strong anticonvulsant profile linked to structural components similar to tert-butyl 5-fluoro-3-methyl-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine .

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